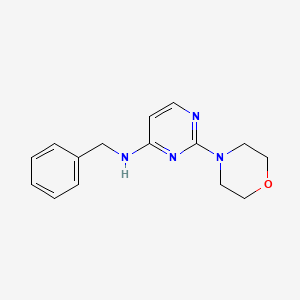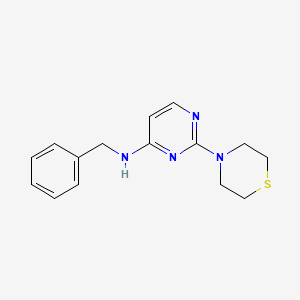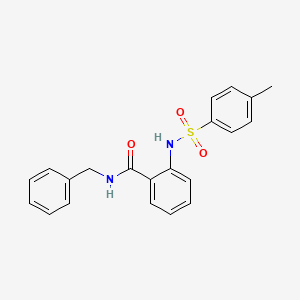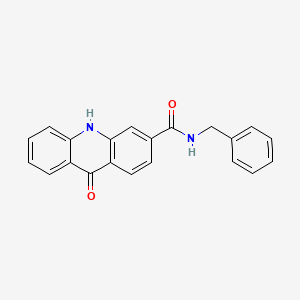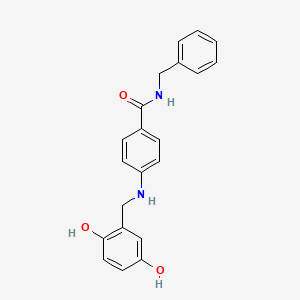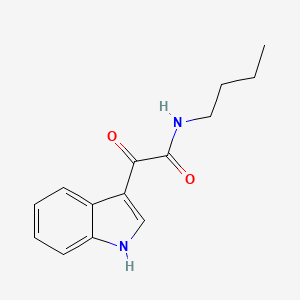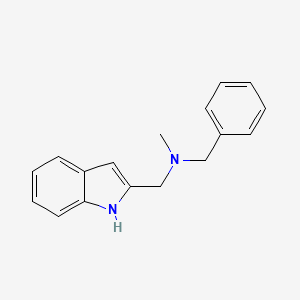![molecular formula C18H17N3O2 B10851751 N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B10851751.png)
N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile reactant in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using efficient catalysts and reaction conditions. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported to provide high yields and eco-friendly processes .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the C-2 position can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Condensation agents: Such as acetic anhydride or phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .
Scientific Research Applications
N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds.
Biology: The compound exhibits diverse biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide involves its interaction with various molecular targets and pathways. The cyano and amide groups in the molecule can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide can be compared with other cyanoacetamide derivatives. Similar compounds include:
N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: Known for its biological activities.
N-Alloc-, N-Boc-, and N-Cbz-protected amines: Used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities.
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C18H17N3O2/c19-11-12-20-18(23)16(13-14-7-3-1-4-8-14)21-17(22)15-9-5-2-6-10-15/h1-10,16H,12-13H2,(H,20,23)(H,21,22) |
InChI Key |
WEIUVZVWLANUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC#N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




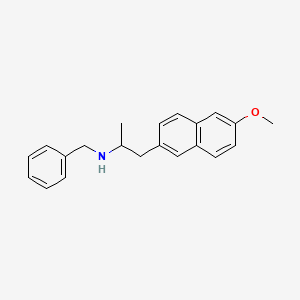
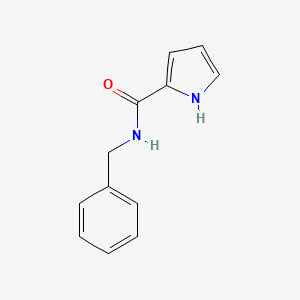
![2-(Hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol](/img/structure/B10851685.png)
